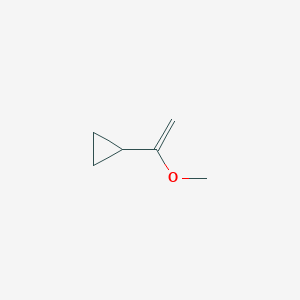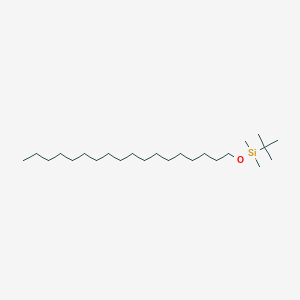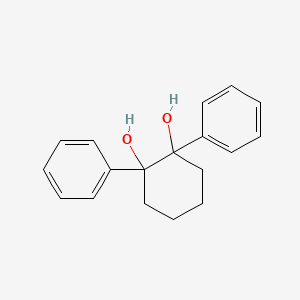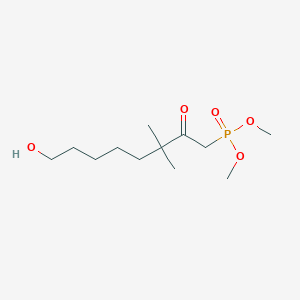
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate is an organic compound that contains a phosphonate group. It is composed of 43 atoms, including 25 hydrogen atoms, 12 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate can be achieved through several methods. One common approach involves the reaction of 8-hydroxy-3,3-dimethyl-2-oxooctyl chloride with dimethyl phosphite under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphonates.
Aplicaciones Científicas De Investigación
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential role in biochemical pathways involving phosphonate metabolism.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the natural substrate from accessing the site.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-oxoheptylphosphonate: Similar structure but lacks the hydroxyl group.
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains fluorine atoms instead of the hydroxyl group.
Uniqueness
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate is unique due to the presence of both a hydroxyl group and a phosphonate group in its structure
Propiedades
Número CAS |
68382-92-3 |
|---|---|
Fórmula molecular |
C12H25O5P |
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-8-hydroxy-3,3-dimethyloctan-2-one |
InChI |
InChI=1S/C12H25O5P/c1-12(2,8-6-5-7-9-13)11(14)10-18(15,16-3)17-4/h13H,5-10H2,1-4H3 |
Clave InChI |
DINAUKAOUMUZHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCO)C(=O)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


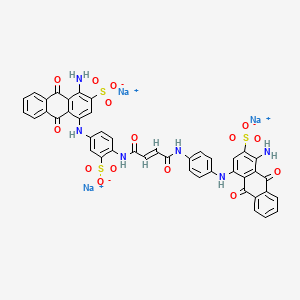
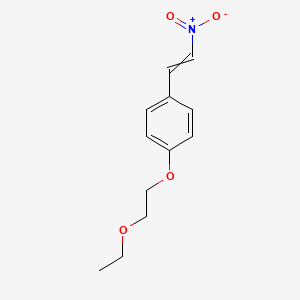
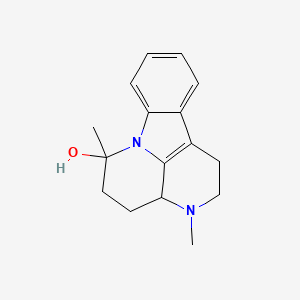
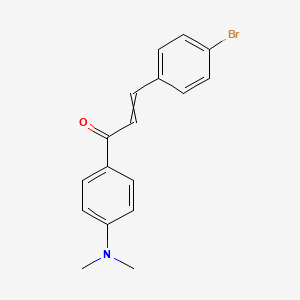
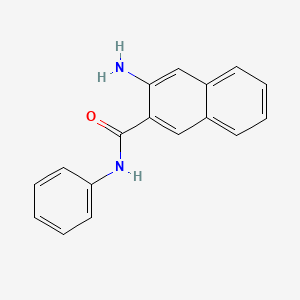
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
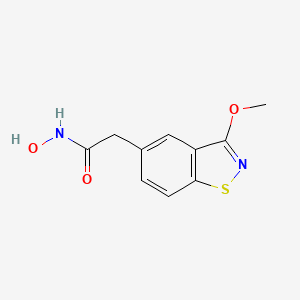
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)

